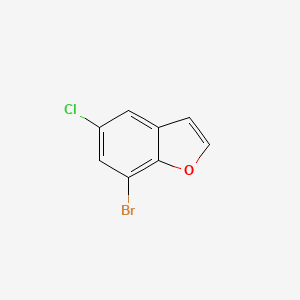

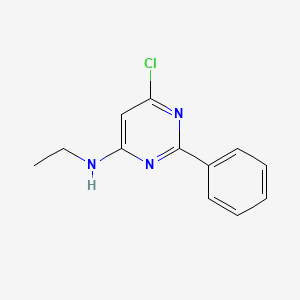

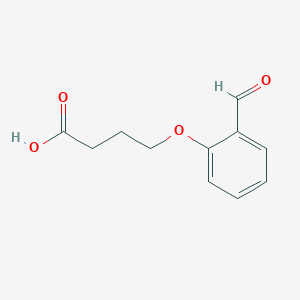

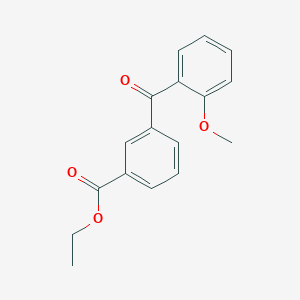

![molecular formula C14H15FN2S B1322397 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899926-67-1](/img/structure/B1322397.png)

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as 4-Fluoro-1,4-diazaspiro[4.5]dec-3-ene-2-thione, is a member of the diazaspirodecane family of compounds that has recently been studied for its potential scientific research applications. This compound has been studied for its potential use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Antimicrobial Applications

- Antibacterial and Antifungal Agents : A study by Thanusu, Kanagarajan, & Gopalakrishnan (2011) synthesized novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, demonstrating antimicrobial activities against clinically isolated microorganisms.

Neurological and Cardiovascular Research

- Anticonvulsant Agents : Madaiah et al. (2012) synthesized novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, showing significant anticonvulsant activity in tests (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

- Antihypertensive Agents : A study by Caroon et al. (1981) synthesized 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones as potential antihypertensive agents, tested in rats for their effectiveness.

Antiviral and Antifilarial Activities

- Antifilarial Agents : Naim et al. (1994) tested compounds including 2-methoxycarbonylamino-1-phenyl-1,3-diazaspiro[4:5]dec-2-ene for activity against filarial infections (Naim, Srivastava, Sharma, Singh, Fatima, & Chatterjee, 1994).

- Anti-Coronavirus Activity : Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives and found them effective against human coronavirus replication (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Synthesis and Chemical Properties

- Spiro Heterocycles Synthesis : Islam et al. (2015) reported an efficient method for synthesizing novel fluorinated spiro-heterocycles (Islam, Al-Majid, Barakat, Soliman, Ghabbour, Quah, & Fun, 2015).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response in the body.

Mode of Action

This compound interacts with its targets by inhibiting the activity of both COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

The inhibition of COX-1 and COX-2 enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting this pathway, the compound reduces the production of these inflammatory mediators, thereby reducing inflammation.

Result of Action

The result of the action of this compound is a significant anti-inflammatory activity . It inhibits both COX-1 and COX-2 enzymes with a selectivity index higher than celecoxib, a reference drug . This leads to a reduction in inflammation.

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2S/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDYNRHIJUGVJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.